

Astegrevir (GSK1265744): A Technical Guide to its Genotypic Resistance Profile

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Compound of Interest

Compound Name: Astegrevir

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Introduction

Astegrevir (GSK1265744), also known as cabotegrevir, is a second-generation integrase strand transfer inhibitor (INSTI) integral to long-acting antiretroviral therapies for both the treatment and prevention of HIV-1 infection.[1][2] Its high genetic barrier to resistance is a key clinical advantage over first-generation INSTIs.[3][4] However, the emergence of resistance-associated mutations (RAMs) remains a critical consideration in its clinical application. This in-depth technical guide provides a comprehensive overview of the genotypic resistance profile of **astegrevir**, detailing the specific mutations that confer resistance, the methodologies used to characterize them, and the logical relationships between these genetic determinants.

Core Resistance Mutations

Resistance to **astegrevir** is primarily associated with specific amino acid substitutions in the HIV-1 integrase enzyme. These mutations are broadly categorized as primary or accessory. Primary mutations directly impact drug binding and confer a significant reduction in susceptibility on their own. Accessory mutations often have a minimal effect individually but can enhance the resistance conferred by primary mutations or compensate for fitness costs associated with them.[2][5]

The most clinically significant primary resistance mutations for **astegrevir** include G118R, Q148H/K/R, and N155H.[2][5] Notably, the Q148R mutation is frequently observed in patients

experiencing virologic failure on cabotegravir-containing regimens.[2][5] While mutations like R263K are also considered primary, they appear to be selected more frequently by dolutegravir than by cabotegravir.[2][5]

Accessory mutations that contribute to **asupitegravir** resistance in combination with primary mutations include M50I, L74F/M, T97A, E138K, and G140A/C/S.[2][5]

Quantitative Analysis of Asupitegravir Resistance

The following tables summarize the in vitro phenotypic susceptibility of HIV-1 variants with single and combined integrase mutations to **asupitegravir** (cabotegravir). Data are presented as the fold change (FC) in the 50% inhibitory concentration (IC50) compared to a wild-type reference virus. An FC greater than 1 indicates reduced susceptibility.

Table 1: Phenotypic Susceptibility to **Asupitegravir** for Single Integrase Resistance-Associated Mutations

Mutation	Median Fold Change in IC50	Number of Isolates
G118R	8.0	3
Q148R	4.1	11
G140R	3.8	2
Q148K	3.1	3
R263K	2.5	8
S153Y	2.2	4
N155H	2.1	14
Q148H	1.9	-

Data compiled from a comprehensive review of published phenotypic data.[1][6]

Table 2: Phenotypic Susceptibility to **Asupitegravir** for Combinations of Integrase Resistance-Associated Mutations

Mutation Combination	Mean Fold Change in IC50
Single RAMs	3.3
Double RAMs	9.5
Triple RAMs	47.0
G140S + Q148H	107.5
E138K + G140S + Q148H	208
T97A + G140S + Q148H	>1000
E138A + G140A + G163R + Q148R	429 to >1000
E138K + G140A + S147G + Q148K	>1000

Data compiled from multiple studies.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Cross-Resistance Profile

Viruses with resistance to **asupitegravir**, particularly those harboring the Q148R mutation in combination with other accessory mutations, often exhibit cross-resistance to other INSTIs, including the first-generation agents raltegravir and elvitegravir.[\[4\]](#) While **asupitegravir** generally retains activity against viruses with resistance mutations selected by first-generation INSTIs, high-level resistance to **asupitegravir** conferred by combinations of mutations can also reduce the susceptibility to other second-generation INSTIs like dolutegravir and bictegravir.[\[7\]](#)[\[8\]](#)[\[11\]](#)

Experimental Protocols

The characterization of **asupitegravir** resistance relies on established in vitro experimental protocols.

Site-Directed Mutagenesis and Generation of Recombinant Viruses

This method is employed to introduce specific amino acid substitutions into the HIV-1 integrase gene to study their direct impact on drug susceptibility.

Methodology:

- **Plasmid Construction:** A plasmid containing a proviral HIV-1 DNA clone (e.g., pNL4-3) is used as a template.
- **Mutagenesis:** Site-directed mutagenesis is performed using techniques such as polymerase chain reaction (PCR) with primers containing the desired nucleotide changes. This results in the introduction of specific amino acid substitutions in the integrase coding region.
- **Sequence Verification:** The entire integrase gene of the modified plasmid is sequenced to confirm the presence of the intended mutation(s) and the absence of any unintended changes.
- **Virus Production:** The mutagenized proviral DNA is transfected into a suitable cell line (e.g., 293T cells) to produce recombinant infectious virus particles.
- **Virus Titration:** The produced virus stock is harvested and its infectious titer is determined, typically using a reporter cell line (e.g., TZM-bl).

Phenotypic Susceptibility Assay

This assay measures the in vitro susceptibility of HIV-1 variants to **asuptegravir** by determining the concentration of the drug required to inhibit viral replication by 50% (IC₅₀).

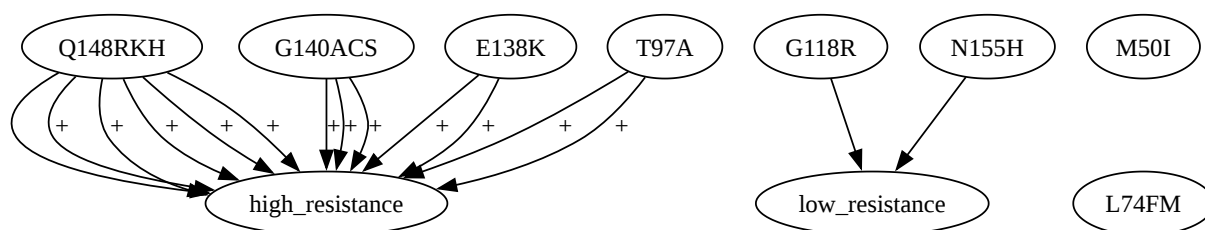
Methodology:

- **Cell Infection:** A reporter cell line (e.g., TZM-bl cells, which express luciferase upon HIV-1 infection) is seeded in microplates.
- **Drug Dilution Series:** **Asuptegravir** is serially diluted to create a range of concentrations.
- **Infection and Incubation:** The cells are infected with a standardized amount of the recombinant virus (wild-type or mutant) in the presence of the different drug concentrations. The infected cells are then incubated for a defined period (e.g., 48 hours).
- **Quantification of Viral Replication:** The extent of viral replication is quantified by measuring the reporter gene activity (e.g., luciferase activity).

- **IC50 Calculation:** The IC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
- **Fold-Change Calculation:** The fold-change in IC50 for a mutant virus is determined by dividing its IC50 value by the IC50 value of the wild-type reference virus.

Visualizing Resistance Pathways and Experimental Workflows

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Conclusion

Asupitegravir demonstrates a robust resistance profile, characterized by a high genetic barrier to the development of clinically significant resistance. However, specific primary mutations, most notably Q148R, often in combination with accessory mutations, can lead to substantial reductions in susceptibility. A thorough understanding of the genotypic determinants of **asupitegravir** resistance is paramount for guiding clinical decision-making, interpreting genotypic resistance tests, and informing the development of future antiretroviral agents. Continuous surveillance and characterization of emerging resistance patterns are essential to ensure the long-term efficacy of this important therapeutic and prophylactic agent.

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